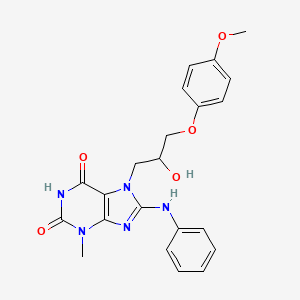

8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an anilino group, a methoxyphenoxy group, and a purine core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of the purine core. The anilino and methoxyphenoxy groups are then introduced through a series of substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Analyse Des Réactions Chimiques

Types of Reactions

8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups attached to the purine core.

Reduction: Used to alter the oxidation state of the compound.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

The reactions typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purines .

Applications De Recherche Scientifique

Unfortunately, information regarding the applications of the compound "8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE" is limited within the provided search results. However, some of the search snippets do provide potentially relevant information regarding similar compounds and applications that may be related.

Potential Applications and Related Research

- Malignant Melanoma Treatment: Research on synthesized anti-melanoma agents has identified compounds with activity against B16-F10 tumor cells . For instance, a novel 4-alkoxy-2-aryl-6,7-dimethoxyquinoline derivative demonstrated high activity against B16-F10 tumor cells, comparable to paclitaxel, inhibiting tubulin polymerization and inducing cell cycle arrest . The SAR study indicated that the presence of electron-donating groups in the phenyl ring are most effective, with a methyl group in the para position showing the highest activity .

- Antibody-Drug Conjugates: An antibody/targeting agent-drug conjugate can include an antibody, antigen-binding fragment or targeting agent and a polymer . This approach could be relevant if "this compound" were used as part of a drug conjugate for targeted therapy.

- Tryptophan-Kynurenine Metabolism: The tryptophan (Trp)-kynurenine (KYN) metabolic pathway is implicated in various diseases, including neurodegenerative disorders, autoimmune conditions, cancer, and psychiatric illnesses . Key metabolites such as kynurenine (KYN), quinolinic acid (QUIN), and enzymes like indoleamine 2,3-dioxygenases (IDOs) are being investigated for their roles as risk factors and therapeutic targets .

- Neuroprotection: KYN metabolites, particularly kynurenic acid (KYNA), have shown neuroprotective effects through their modulation of NMDA receptors . KYNA acts as a potent antioxidant and non-competitive antagonist of NMDA receptors, preventing neurological damage in experimental models of brain disorders .

- Alkoxyl Compounds: Lignin degradation by white-rot fungi involves free radical reactions catalyzed by oxidative enzymes and metabolites . Several alkoxyl compounds, such as 1-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)-1-propanone, have been synthesized and studied for their degradation pathways and properties .

- Regiodivergent Reactions: Benzoquinone derivatives undergo regiodivergent reactions with phenolates and anilines to yield different products, indicating their versatility in chemical synthesis .

Related Compounds

- 4-alkoxy-2-aryl-6,7-dimethoxyquinolines: These compounds have been synthesized and tested for anti-melanoma activity .

- Paroxetine methanesulfonate: This compound and its salts have disclosed uses in therapy .

- 8-ANILINO-7-(2-HO-3-(4-MEO-PHENOXY)PR)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: This compound is available for purchase from chemical suppliers .

Mécanisme D'action

The mechanism of action of 8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: shares similarities with other purine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Activité Biologique

8-Anilino-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, commonly referred to as a purine derivative, has garnered attention due to its potential biological activities. This compound is structurally related to various purine analogs that exhibit significant pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C22H23N5O5, and it is characterized by a complex structure that includes an aniline moiety and a methoxyphenoxy group. The presence of these functional groups is crucial for its biological activity.

Research indicates that this purine derivative may interact with various biological targets:

- Antagonism of Receptors : Similar compounds have been studied for their ability to act as antagonists at specific receptors, particularly in the context of inflammatory diseases and cancer therapy.

- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit enzymes involved in nucleotide metabolism, which could affect cell proliferation and survival.

Biological Activity Data

The following table summarizes key findings related to the biological activity of 8-anilino derivatives and their mechanisms:

Case Studies

Several studies have explored the biological effects of similar purine derivatives:

- HIV Research : A study demonstrated that compounds structurally related to 8-anilino derivatives exhibited potent CCR5 antagonism, which is crucial for blocking HIV entry into host cells. These findings suggest potential applications in antiviral therapies.

- Cancer Treatment : Research has shown that certain anilino-purine derivatives can induce apoptosis in various cancer cell lines. For instance, a derivative similar to the compound was found to significantly reduce cell viability in breast cancer models by triggering apoptotic pathways.

- Antimicrobial Activity : A series of studies indicated that related compounds demonstrated antimicrobial properties against a range of pathogens, suggesting their potential use as therapeutic agents in infectious diseases.

Propriétés

IUPAC Name |

8-anilino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O5/c1-26-19-18(20(29)25-22(26)30)27(21(24-19)23-14-6-4-3-5-7-14)12-15(28)13-32-17-10-8-16(31-2)9-11-17/h3-11,15,28H,12-13H2,1-2H3,(H,23,24)(H,25,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHVDHPKAUTVQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.